Carnegine hydrochloride, (R)-
Description
(R)-Carnegine hydrochloride is a tetrahydroisoquinoline alkaloid with the molecular formula C₁₂H₁₈ClNO₂ (anhydrous form) and a molecular weight of 267.73 g/mol. It is characterized by a 6,7-dimethoxy-substituted tetrahydroisoquinoline backbone with two methyl groups at positions 1 and 2 of the isoquinoline ring . The compound is synthesized via methods detailed in synthetic organic chemistry literature, such as the cyclization of appropriately substituted phenethylamine precursors, as described by Braacca and Kaufman (2004) . Key physical properties include a melting point of 210–211°C for the hydrochloride salt and 212–213°C (decomposition) for its picrate derivative . Carnegine has been studied in ethnopharmacological contexts due to its natural occurrence in certain cacti, such as Echinocereus coccineus, though its pharmacological activity remains less characterized compared to other isoquinoline alkaloids .
Properties
CAS No. |
123438-41-5 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1 |
InChI Key |
LARXMHOYLNCTFD-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Carnegine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert Carnegine hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Carnegine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Carnegine hydrochloride is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Table 1. Physical and Structural Comparison of (R)-Carnegine Hydrochloride and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
